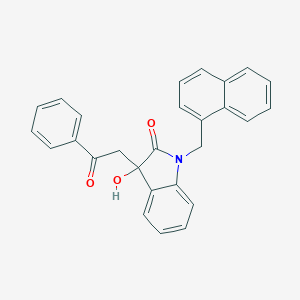
3-hydroxy-1-(1-naphthylmethyl)-3-(2-oxo-2-phenylethyl)-1,3-dihydro-2H-indol-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-hydroxy-1-(1-naphthylmethyl)-3-(2-oxo-2-phenylethyl)-1,3-dihydro-2H-indol-2-one, also known as NM-2201, is a synthetic cannabinoid that has been extensively studied in recent years due to its potential therapeutic applications. This compound belongs to the indole-based synthetic cannabinoid family and has been found to have a high affinity for the cannabinoid receptors CB1 and CB2.
Mecanismo De Acción
3-hydroxy-1-(1-naphthylmethyl)-3-(2-oxo-2-phenylethyl)-1,3-dihydro-2H-indol-2-one acts as a partial agonist of the CB1 and CB2 receptors, which are located throughout the body and play a role in various physiological processes. When 3-hydroxy-1-(1-naphthylmethyl)-3-(2-oxo-2-phenylethyl)-1,3-dihydro-2H-indol-2-one binds to these receptors, it can modulate the activity of neurotransmitters, leading to changes in pain perception, appetite, and immune system function.
Biochemical and Physiological Effects:
3-hydroxy-1-(1-naphthylmethyl)-3-(2-oxo-2-phenylethyl)-1,3-dihydro-2H-indol-2-one has been found to have several biochemical and physiological effects, including analgesic and anti-inflammatory properties. One study found that 3-hydroxy-1-(1-naphthylmethyl)-3-(2-oxo-2-phenylethyl)-1,3-dihydro-2H-indol-2-one was able to reduce pain sensitivity in mice, suggesting that it may have potential as a pain management tool. Additionally, 3-hydroxy-1-(1-naphthylmethyl)-3-(2-oxo-2-phenylethyl)-1,3-dihydro-2H-indol-2-one has been found to have anti-inflammatory effects, which may make it useful in the treatment of autoimmune diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 3-hydroxy-1-(1-naphthylmethyl)-3-(2-oxo-2-phenylethyl)-1,3-dihydro-2H-indol-2-one in lab experiments include its high affinity for CB1 and CB2 receptors, which allows for targeted modulation of these receptors. Additionally, the synthesis of 3-hydroxy-1-(1-naphthylmethyl)-3-(2-oxo-2-phenylethyl)-1,3-dihydro-2H-indol-2-one has been optimized to produce high yields of pure compound, making it easier to work with in lab settings. The limitations of using 3-hydroxy-1-(1-naphthylmethyl)-3-(2-oxo-2-phenylethyl)-1,3-dihydro-2H-indol-2-one in lab experiments include the potential for toxicity and the need for careful dosing to avoid adverse effects.
Direcciones Futuras
Future research on 3-hydroxy-1-(1-naphthylmethyl)-3-(2-oxo-2-phenylethyl)-1,3-dihydro-2H-indol-2-one could focus on its potential therapeutic applications in the treatment of chronic pain, appetite disorders, and autoimmune diseases. Additionally, further studies could explore the potential toxicity of 3-hydroxy-1-(1-naphthylmethyl)-3-(2-oxo-2-phenylethyl)-1,3-dihydro-2H-indol-2-one and its effects on other physiological processes. Finally, studies could investigate the potential of 3-hydroxy-1-(1-naphthylmethyl)-3-(2-oxo-2-phenylethyl)-1,3-dihydro-2H-indol-2-one as a tool for studying the CB1 and CB2 receptors and their role in various physiological processes.
Métodos De Síntesis
The synthesis of 3-hydroxy-1-(1-naphthylmethyl)-3-(2-oxo-2-phenylethyl)-1,3-dihydro-2H-indol-2-one involves the reaction of 1-naphthylmethylamine with 2-oxo-2-phenylethyl isocyanate in the presence of a catalyst. The resulting product is then treated with hydroxylamine hydrochloride to yield the final compound. This synthesis method has been optimized to produce high yields of pure 3-hydroxy-1-(1-naphthylmethyl)-3-(2-oxo-2-phenylethyl)-1,3-dihydro-2H-indol-2-one.
Aplicaciones Científicas De Investigación
3-hydroxy-1-(1-naphthylmethyl)-3-(2-oxo-2-phenylethyl)-1,3-dihydro-2H-indol-2-one has been the subject of several scientific studies due to its potential therapeutic applications. One study found that 3-hydroxy-1-(1-naphthylmethyl)-3-(2-oxo-2-phenylethyl)-1,3-dihydro-2H-indol-2-one has a high affinity for both CB1 and CB2 receptors, which are involved in pain management, appetite regulation, and immune system function. This suggests that 3-hydroxy-1-(1-naphthylmethyl)-3-(2-oxo-2-phenylethyl)-1,3-dihydro-2H-indol-2-one may have potential therapeutic applications in the treatment of chronic pain, appetite disorders, and autoimmune diseases.
Propiedades
Nombre del producto |
3-hydroxy-1-(1-naphthylmethyl)-3-(2-oxo-2-phenylethyl)-1,3-dihydro-2H-indol-2-one |
|---|---|
Fórmula molecular |
C27H21NO3 |
Peso molecular |
407.5 g/mol |
Nombre IUPAC |
3-hydroxy-1-(naphthalen-1-ylmethyl)-3-phenacylindol-2-one |
InChI |
InChI=1S/C27H21NO3/c29-25(20-10-2-1-3-11-20)17-27(31)23-15-6-7-16-24(23)28(26(27)30)18-21-13-8-12-19-9-4-5-14-22(19)21/h1-16,31H,17-18H2 |
Clave InChI |
UGGQVFFERSIVNG-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C(=O)CC2(C3=CC=CC=C3N(C2=O)CC4=CC=CC5=CC=CC=C54)O |
SMILES canónico |
C1=CC=C(C=C1)C(=O)CC2(C3=CC=CC=C3N(C2=O)CC4=CC=CC5=CC=CC=C54)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-bromo-1-butyl-3-[2-(4-fluorophenyl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one](/img/structure/B214595.png)

![5-bromo-1-ethyl-3-hydroxy-3-{2-oxo-2-[4-(propan-2-yl)phenyl]ethyl}-1,3-dihydro-2H-indol-2-one](/img/structure/B214599.png)
![5-bromo-3-hydroxy-3-[2-(4-isopropylphenyl)-2-oxoethyl]-1-methyl-1,3-dihydro-2H-indol-2-one](/img/structure/B214601.png)
![5-bromo-3-[2-(4-ethylphenyl)-2-oxoethyl]-3-hydroxy-1-methyl-1,3-dihydro-2H-indol-2-one](/img/structure/B214602.png)

![5-bromo-3-[2-(4-ethylphenyl)-2-oxoethyl]-3-hydroxy-1-(prop-2-yn-1-yl)-1,3-dihydro-2H-indol-2-one](/img/structure/B214604.png)
![1-allyl-5-bromo-3-hydroxy-3-[2-(4-methylphenyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B214605.png)
![5-bromo-3-hydroxy-3-[2-(4-methylphenyl)-2-oxoethyl]-1-propyl-1,3-dihydro-2H-indol-2-one](/img/structure/B214609.png)
![3-[2-(4-tert-butylphenyl)-2-oxoethyl]-3-hydroxy-1-isopropyl-1,3-dihydro-2H-indol-2-one](/img/structure/B214610.png)
![3-hydroxy-3-{2-oxo-2-[4-(propan-2-yl)phenyl]ethyl}-1-(propan-2-yl)-1,3-dihydro-2H-indol-2-one](/img/structure/B214611.png)

![3-[2-(4-tert-butylphenyl)-2-oxoethyl]-3-hydroxy-1-propyl-1,3-dihydro-2H-indol-2-one](/img/structure/B214615.png)
![3-hydroxy-3-[2-(4-methylphenyl)-2-oxoethyl]-1-propyl-1,3-dihydro-2H-indol-2-one](/img/structure/B214617.png)